molecular formula C6H8O2 B6250371 (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde CAS No. 135576-99-7

(1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde

Cat. No. B6250371
CAS RN: 135576-99-7
M. Wt: 112.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde, also known as OBCH, is a naturally occurring compound found in a variety of plants, fungi, and bacteria. It is a cyclic carbaldehyde that has a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-fungal, and anti-bacterial properties. OBCH is an important intermediate in the biosynthesis of a variety of natural products, such as alkaloids, terpenes, and steroids. OBCH has been extensively studied due to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The use of (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde in laboratory experiments has a number of advantages. (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde is relatively easy to synthesize and is readily available. Additionally, (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde is stable and can be stored for long periods of time without degradation. However, (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde is a highly reactive compound and must be handled with care to avoid potential hazards.

Future Directions

Given the potential therapeutic applications of (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde, there are numerous potential future directions for research. These include further investigation into the mechanism of action of (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde, the development of new methods for synthesizing (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde, and the assessment of its potential as a drug target. Additionally, further research into the biochemical and physiological effects of (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde could lead to the development of new therapeutic applications. Finally, further research into the potential toxic effects of (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde could be beneficial in determining its safety for human use.

Synthesis Methods

(1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde can be synthesized by a variety of methods. A common method is the Claisen-Schmidt condensation reaction, which involves the reaction of two aldehydes and an acid catalyst to produce a cyclic ketone. Other methods include the use of a Grignard reagent, the use of a Wittig reaction, and the use of a Diels-Alder reaction.

Scientific Research Applications

(1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, anti-fungal, and anti-bacterial properties. In addition, (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde has been found to possess anti-oxidant and anti-cancer properties. (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde has also been studied for its potential applications in the treatment of diabetes, obesity, and Alzheimer's disease.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "Ethylene oxide", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Chloroacetaldehyde" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with ethylene oxide in the presence of sodium borohydride to form 3-oxabicyclo[3.1.0]hex-2-ene.", "Step 2: The resulting product from step 1 is then treated with acetic acid and sodium hydroxide to form (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane.", "Step 3: Finally, (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane is oxidized with chloroacetaldehyde to yield (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde." ] }

CAS RN

135576-99-7

Product Name

(1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde

Molecular Formula

C6H8O2

Molecular Weight

112.1

Purity

95

Origin of Product

United States

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